Tetradodecylammonium nitrate molecular structure and formula
Tetradodecylammonium nitrate molecular structure and formula
Topic: Tetradodecylammonium Nitrate: Molecular Architecture, Synthesis, and Bio-Analytical Applications Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Molecular Architecture, Synthesis, and Bio-Analytical Applications[1]
Executive Summary
Tetradodecylammonium nitrate (TDAN) is a highly lipophilic quaternary ammonium salt utilized primarily as an ion-exchanger in electrochemical sensing and phase-transfer catalysis.[1] Its molecular structure—characterized by a central nitrogen atom shielded by four dodecyl (
For drug development professionals, TDAN serves as a critical model for studying lipophilic ion-pairing , a mechanism essential for understanding the membrane permeability of charged pharmaceutical agents.[1] This guide details the physicochemical specifications, synthesis protocols, and application frameworks for TDAN.[1]
Molecular Specifications & Physicochemical Properties[1][2][3][4][5][6][7]
TDAN is distinct from lower-molecular-weight quaternary ammoniums due to its significant steric bulk and lipophilicity.[1]
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | |
| Common Name | Tetradodecylammonium nitrate (TDAN) |
| CAS Number | 63893-35-6 |
| Molecular Formula | |
| Cation Formula | |
| Molecular Weight | 753.32 g/mol |
| Physical State | Waxy solid / Flakes (at 25°C) |
| Melting Point | 103–105 °C |
| Solubility | Soluble in DCM, THF, Nitrobenzene; Insoluble in Water |
| Function | Anion-exchanger, Phase Transfer Catalyst, ISE Ionophore |
Structural Analysis
The cation, Tetradodecylammonium (
-
Steric Shielding: The long alkyl chains prevent close approach by small, highly hydrated cations, ensuring that the salt remains associated with lipophilic anions or solvated in organic media.[1]
-
Lipophilicity: The high carbon count (
) ensures that the partition coefficient ( ) is extremely high, preventing leaching when used in polymeric membranes (e.g., PVC) contacting aqueous blood or soil samples.[1]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of high-purity TDAN via Two-Phase Metathesis.
Commercially, TDAN is often derived from the more common precursor Tetradodecylammonium Bromide (TDAB) . The following protocol ensures the complete removal of halide interferences, which is critical for sensor applications.
Reagents
-
Precursor: Tetradodecylammonium Bromide (TDAB) [CAS: 14866-34-3].[1]
-
Exchange Salt: Silver Nitrate (
) or Sodium Nitrate ( ). Note: The method is preferred for high-purity ISE applications to ensure zero bromide carryover.[1] -
Solvent: Dichloromethane (DCM).
-
Wash: Deionized Water (18.2 MΩ).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of TDAB in 20 mL of Dichloromethane (DCM) in a separatory funnel.
-
Metathesis (Ion Exchange):
-
Option A (Silver Salt - High Purity): Add a stoichiometric equivalent (plus 5% excess) of aqueous
. Shake vigorously for 10 minutes. The reaction is driven by the precipitation of Silver Bromide ( ). -
Option B (Extraction - Standard): Wash the organic phase 3 times with 20 mL of saturated aqueous
.
-
-
Filtration/Separation:
-
Purification: Wash the organic layer (DCM) 3 times with deionized water to remove excess free nitrate salts.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) for 30 minutes. Filter off the desiccant. -
Isolation: Evaporate the DCM under reduced pressure (Rotary Evaporator) at 40°C.
-
Recrystallization: Recrystallize the resulting waxy solid from hot acetone or ethyl acetate to obtain pure TDAN flakes.
Validation Check: Dissolve a small sample of the product in ethanol/water and add a drop of
Visualization: Synthesis Workflow
Figure 1: Synthesis of Tetradodecylammonium Nitrate via Silver Salt Metathesis to ensure halide removal.
Application in Membrane Science (ISEs)[1][10]
The primary application of TDAN is as the active ion-exchanger in Ion-Selective Electrodes (ISEs) for nitrate detection.[1]
Mechanism of Action
In a Polyvinyl Chloride (PVC) membrane, TDAN dissociates into the lipophilic cation
The potential generated at the phase boundary follows the Nernst Equation :
[1]Where
Critical Formulation (Standard Protocol)
To construct a functional nitrate sensor, the following membrane cocktail is recommended (w/w %):
-
Ionophore/Exchanger: TDAN (1–3%)[1]
-
Plasticizer: o-Nitrophenyloctyl ether (NPOE) or Dibutyl phthalate (DBP) (66%) – NPOE is preferred for higher dielectric constant.[1]
-
Matrix: High molecular weight PVC (31-33%)[1]
-
Solvent: Tetrahydrofuran (THF) (dissolves all components, evaporates during casting).[1]
Causality Note: The choice of plasticizer affects the selectivity. Polar plasticizers (like NPOE) favor the extraction of polar anions (like nitrate) over more lipophilic interferences, adhering to the Hofmeister series but optimized for nitrate selectivity.[1]
Visualization: Sensing Mechanism[1]
Figure 2: Potentiometric signal generation at the sample/membrane interface. TDA+ anchors the sensing site.[1]
Relevance to Drug Development[1]
While TDAN is a nitrate sensor, its architecture is highly relevant to pharmaceutical research involving Lipophilic Salts and Permeability Assays .[1]
-
Drug-Ion Pairing: Many API (Active Pharmaceutical Ingredient) candidates are amines that exist as cations at physiological pH. To enhance their transport across lipid bilayers (blood-brain barrier or intestinal wall), researchers pair them with lipophilic anions.[1] Conversely, anionic drugs are paired with lipophilic cations like
.[1]-
Protocol: TDAN can be used as a source of lipophilic nitrate to study the impact of counter-ions on drug solubility in organic media (LogP modification).
-
-
Potentiometric Drug Sensors: In quality control, TDAN-based membranes are used to detect nitrate impurities in drug salts or used as a reference system to develop sensors for anionic drugs (e.g., Diclofenac or Warfarin) by swapping the nitrate for the drug anion.[1]
References
-
Sigma-Aldrich. "Tetradodecylammonium nitrate Selectophore™, ≥99.0%."[1] Product Specification & Data Sheet. Link[1]
-
Santa Cruz Biotechnology. "Tetradodecylammonium nitrate (CAS 63893-35-6)."[3][4] Chemical Data. Link[4][5]
-
Wegmann, D., et al. "Potentiometric determination of nitrate in water samples using a tetradodecylammonium nitrate based ion-selective electrode." Microchimica Acta, 1984.[1] (Foundational work on TDA+ based sensors).
-
PubChem. "Tetradodecylammonium nitrate | C48H100N2O3." National Library of Medicine. Link[1]
-
Sentek. "Nitrate Ion Selective Electrode Operating Instructions." Technical Guide. Link
